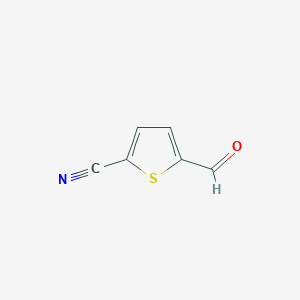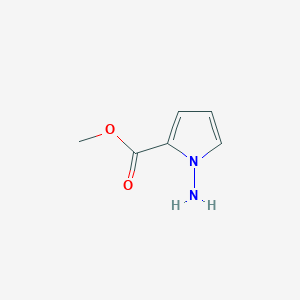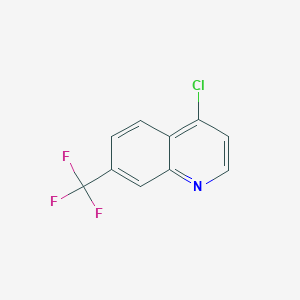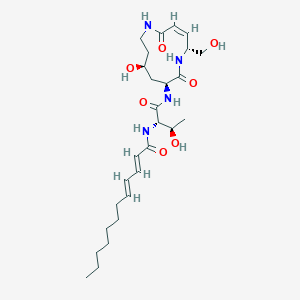
Glidobactin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glidobactin G is a natural product that is produced by the bacterium Burkholderia gladioli. It is a cyclic lipopeptide that has been found to possess antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Due to its potential as a therapeutic agent, Glidobactin G has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
Biosynthesis and Genetic Analysis
Glidobactin G, part of the glidobactin family, has been studied for its unique biosynthesis. Research has identified genes involved in its synthesis from soil bacteria, highlighting its nature as an acylated tripeptide derivative with a distinct 12-membered ring structure. This structure includes unique non-proteinogenic amino acids, providing insights into non-ribosomal peptide/polyketide synthesis mechanisms (Schellenberg, Bigler, & Dudler, 2007).
Antitumor Properties
Glidobactin G exhibits significant antitumor properties. Studies have shown its broad inhibitory activity against fungi, yeasts, and its potential in prolonging the life span of mice inoculated with leukemia cells (Oka et al., 1988).
Genome Sequencing for Drug Development
The complete genome sequence of a glidobactin-producing strain has been reported, contributing to a better understanding of glidobactin biosynthesis. This is essential for exploring its potential as an anticancer drug (Tang et al., 2015).
Enzymatic Studies and Biocatalysis
Research on glidobactin G includes studies on specific enzymes involved in its biosynthesis. For example, GlbB, a lysine 4-hydroxylase, has been characterized for its role in the hydroxylation of L-lysine, a key step in glidobactin biosynthesis (Amatuni & Renata, 2019).
Reclassification of Producing Strains
Glidobactin-producing strains have been reclassified based on genomic and phenotypic data, providing a clearer understanding of their taxonomy and potentially influencing future research directions (Tang et al., 2019).
Impact on Bacterial Virulence
The genetic cluster responsible for glidobactin synthesis in certain bacteria affects their ability to survive in host cells. For instance, inactivation of a key gene in this cluster in Burkholderia pseudomallei reduces its intracellular growth, suggesting a role in bacterial virulence (Wagley et al., 2017).
Propriétés
Numéro CAS |
119259-71-1 |
|---|---|
Nom du produit |
Glidobactin G |
Formule moléculaire |
C27H44N4O7 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25+/m1/s1 |
Clé InChI |
IHONJNBUCZLUOS-FIGNABQDSA-N |
SMILES isomérique |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)CO)O |
SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
SMILES canonique |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)CO)O |
Synonymes |
glidobactin G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



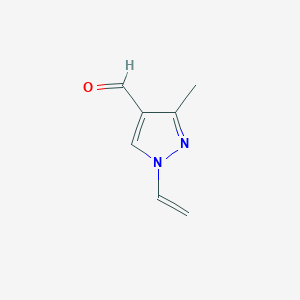
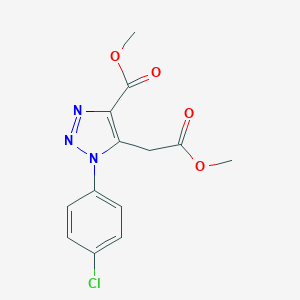
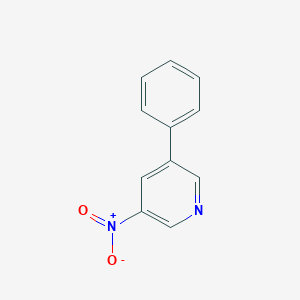
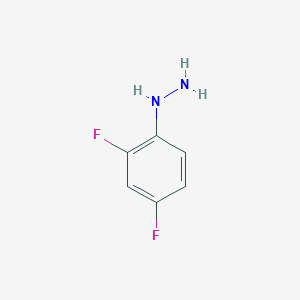
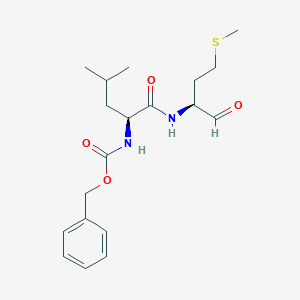
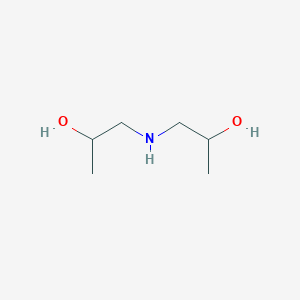
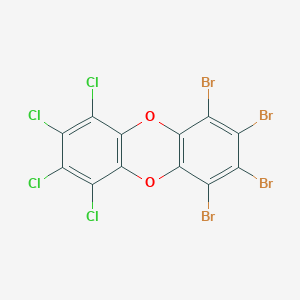
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

